molecular formula C19H21F3N2O B5970155 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine

1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No. B5970155
M. Wt: 350.4 g/mol
InChI Key: ZAQVWHPNYJUWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic effects. This compound was first synthesized in the 1970s, and since then, it has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with serotonin receptors in the brain. Specifically, 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been shown to interact with other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and physiological effects:
1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin levels in the brain. Studies have also shown that 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine can affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in mood regulation and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is its ability to selectively target serotonin receptors, which can provide insight into the role of these receptors in various physiological processes. However, one limitation of using 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One area of interest is its potential as a therapeutic agent for mood disorders and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine and its potential off-target effects. Finally, the development of more selective and potent 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine derivatives could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential therapeutic effects in various areas of research. One of the main areas of interest is its potential as an antidepressant. Studies have shown that 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine can increase serotonin levels in the brain, which is a key neurotransmitter involved in mood regulation. 1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been studied for its potential as an analgesic, as it has been shown to have pain-relieving effects in animal models.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-18-8-3-2-7-17(18)24-11-9-23(10-12-24)14-15-5-4-6-16(13-15)19(20,21)22/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQVWHPNYJUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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